4-(Bromomethyl)-5,7-dihydroxy-2H-chromen-2-one 4-(Bromomethyl)-5,7-dihydroxy-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 90059-74-8
VCID: VC3937989
InChI: InChI=1S/C10H7BrO4/c11-4-5-1-9(14)15-8-3-6(12)2-7(13)10(5)8/h1-3,12-13H,4H2
SMILES: C1=C(C=C2C(=C1O)C(=CC(=O)O2)CBr)O
Molecular Formula: C10H7BrO4
Molecular Weight: 271.06 g/mol

4-(Bromomethyl)-5,7-dihydroxy-2H-chromen-2-one

CAS No.: 90059-74-8

Cat. No.: VC3937989

Molecular Formula: C10H7BrO4

Molecular Weight: 271.06 g/mol

* For research use only. Not for human or veterinary use.

4-(Bromomethyl)-5,7-dihydroxy-2H-chromen-2-one - 90059-74-8

Specification

CAS No. 90059-74-8
Molecular Formula C10H7BrO4
Molecular Weight 271.06 g/mol
IUPAC Name 4-(bromomethyl)-5,7-dihydroxychromen-2-one
Standard InChI InChI=1S/C10H7BrO4/c11-4-5-1-9(14)15-8-3-6(12)2-7(13)10(5)8/h1-3,12-13H,4H2
Standard InChI Key VHPOIUWIDMAMHZ-UHFFFAOYSA-N
SMILES C1=C(C=C2C(=C1O)C(=CC(=O)O2)CBr)O
Canonical SMILES C1=C(C=C2C(=C1O)C(=CC(=O)O2)CBr)O

Introduction

4-(Bromomethyl)-5,7-dihydroxy-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by its bromomethyl group and two hydroxyl groups located at positions 5 and 7 of the chromenone structure. Its molecular formula is C10H7BrO4, and it has a CAS number of 90059-74-8 .

Synthesis

The synthesis of 4-(Bromomethyl)-5,7-dihydroxy-2H-chromen-2-one typically involves the bromination of 4-methyl-5,7-dihydroxy-2H-chromen-2-one using brominating agents such as N-bromosuccinimide. This process allows for selective bromination, retaining the hydroxyl functionalities crucial for biological activity.

Biological Activities and Applications

Coumarins, including 4-(Bromomethyl)-5,7-dihydroxy-2H-chromen-2-one, are of interest in medicinal chemistry due to their potential biological activities. These include antioxidant and anti-inflammatory properties, which are enhanced by the presence of hydroxyl groups and the bromomethyl group.

Comparison with Similar Compounds

CompoundMolecular FormulaBiological Activity
4-(Bromomethyl)-5,7-dihydroxy-2H-chromen-2-oneC10H7BrO4Potential antioxidant and anti-inflammatory
4-(Bromomethyl)-6,7-dihydroxy-2H-chromen-2-oneC10H7BrO4Known for antioxidant and anti-inflammatory properties
5,7-Dihydroxy-4-propyl-2H-chromen-2-oneC12H12O4General coumarin properties, potential pharmacological applications

Future Directions

Given the interest in coumarins for pharmaceutical applications, further research on 4-(Bromomethyl)-5,7-dihydroxy-2H-chromen-2-one could focus on exploring its specific biological activities and potential therapeutic uses. This might involve synthesizing derivatives with enhanced pharmacological profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator